5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(5-cyclopropyl-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-2-15-8(9-12-13-10(11)16-9)5-7(14-15)6-3-4-6/h5-6H,2-4H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWQNLGGSYXCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide-Based Methods
The most direct and widely employed approach for synthesizing the 1,3,4-thiadiazol-2-amine moiety involves the reaction between thiosemicarbazide and appropriate carboxylic acid derivatives. Recent developments have focused on developing one-pot methods that eliminate toxic reagents traditionally used in this transformation.
Oxidative Cyclization Methods
Oxidative cyclization represents another important synthetic strategy for constructing the 1,3,4-thiadiazole ring. This approach first involves the preparation of thiosemicarbazone derivatives, which undergo oxidative cyclization to yield the desired thiadiazole structure.
The optimization studies for oxidative cyclization conditions are summarized in Table 1:
Table 1. Optimization of Oxidative Cyclization Conditions
| Entry | Oxidant | Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | I₂ (1.2 eq) | Na₂CO₃ (3.0 eq) | THF | RT | 24 | Trace |
| 2 | I₂ (1.2 eq) | Na₂CO₃ (3.0 eq) | THF | Reflux | 4 | 44 |
| 3 | I₂ (1.2 eq) | Na₂CO₃ (3.0 eq) | 1,4-dioxane | Reflux | 4 | 50-56 |
| 4 | FeCl₃ | Na₂CO₃ (3.0 eq) | THF | RT | 24 | Incomplete |
| 5 | FeCl₃ | Na₂CO₃ (3.0 eq) | THF | Reflux | 8 | 38 |
| 6 | FeCl₃ | Na₂CO₃ (3.0 eq) | 1,4-dioxane | Reflux | 8 | 42 |
The most effective conditions for the oxidative cyclization involve molecular iodine as oxidant with 3.0 equivalents of Na₂CO₃ under 1,4-dioxane reflux for 4 hours, providing yields of 50-56%.
Alternative Cyclization Methods
For the preparation of 1,3,4-thiadiazol-2-amine derivatives, several other cyclization methods have been reported, including:
- Treatment of thiosemicarbazone with concentrated sulfuric acid
- Use of methane sulfonic acid as a dehydrating agent
- Polyphosphoric acid-mediated cyclization
- Reaction with orthoesters in the presence of hydrochloric acid
Among these, methane sulfonic acid has demonstrated superior performance, delivering products with high yield and purity.
Synthesis of the Pyrazole Core
Grignard Reaction-Based Approaches
The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole derivatives typically involves several key steps, beginning with a Grignard reaction to introduce the cyclopropyl group. This approach has been successfully employed for the preparation of similar pyrazole systems with various substituents.
A general synthetic pathway involves:
- Preparation of a suitably functionalized precursor
- Introduction of the cyclopropyl group via Grignard reaction
- Formation of the pyrazole ring through condensation and cyclization reactions
Reaction sequence:
- Treatment of appropriate starting materials with cyclopropylmagnesium chloride at low temperature (-30°C)
- Subsequent condensation reactions to form key intermediates
- Cyclization with hydrazine derivatives to form the pyrazole core
These reactions typically require anhydrous conditions and careful temperature control to prevent side reactions.
Condensation and Cyclization Approach
An effective method for constructing the pyrazole ring involves the condensation of suitable precursors followed by cyclization with hydrazine hydrate. This approach can be adapted for the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole derivatives through appropriate selection of starting materials.
A general procedure involves:
- Condensation of a cyclopropyl-containing carbonyl compound with an appropriate aldehyde
- Cyclization of the resulting α,β-unsaturated ketone with hydrazine hydrate
The reaction conditions typically employed are:
- Solvent: Ethanol
- Cyclization reagent: Hydrazine hydrate (99%)
- Reaction time: 12 hours under reflux conditions
- Purification: Recrystallization from diethyl ether
This method provides a straightforward approach to functionalized pyrazoles with excellent regioselectivity.
Coupling Strategies for Combined Heterocycles
Direct Coupling Methods
The direct coupling of preformed pyrazole and thiadiazole units represents a convergent approach to the target molecule. These methods typically employ coupling reagents to form the connecting bond between the heterocyclic components.
For the synthesis of 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine, a procedure analogous to the synthesis of similar compounds can be employed:
- Preparation of the 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid
- Conversion to an activated derivative (acid chloride or mixed anhydride)
- Reaction with thiosemicarbazide
- Cyclization of the resulting thiosemicarbazone to form the thiadiazole ring
This approach allows for the independent preparation and optimization of each heterocyclic component before the final coupling step.
Sequential Build-up Strategy
An alternative approach involves the sequential construction of the heterocyclic rings, where one heterocycle serves as a building block for the construction of the second ring system. For the target compound, this could involve:
- Synthesis of a suitably functionalized 3-cyclopropyl-1-ethyl-1H-pyrazole derivative
- Introduction of a thiosemicarbazide moiety at the 5-position
- Cyclization to form the thiadiazole ring
This approach is particularly useful when direct coupling methods prove challenging due to compatibility issues between functional groups.
Domino 1,3-Dipolar Cycloaddition Strategy
A novel synthesis approach involves domino double 1,3-dipolar cycloaddition reactions for constructing the N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imine scaffold. This methodology could be adapted for the synthesis of the target compound.
The reaction sequence involves:
- 1,3-Dipolar cycloaddition of nitrile imines to Erlenmeyer thioazlactones
- Elimination of carbon monoxide and phenylmethanthiol from initially formed cycloadducts
- Formation of the desired heterocyclic system
This approach provides rapid access to structurally diverse N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol derivatives with excellent yields.
Optimized Synthetic Route
Based on the analysis of various synthetic methods, the most efficient route for preparing this compound appears to be a sequential approach combining:
- Synthesis of the 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid via Grignard reaction and subsequent transformations
- Conversion to the corresponding acid chloride or activated ester
- Reaction with thiosemicarbazide to form the key intermediate
- Cyclization using polyphosphate ester (PPE) to form the thiadiazole ring
Table 2: Proposed Synthetic Route with Expected Yields
| Step | Reaction | Conditions | Expected Yield (%) |
|---|---|---|---|
| 1 | Grignard reaction to introduce cyclopropyl group | THF, -30°C, 2h | 75-85 |
| 2 | Formation of pyrazole ring | Hydrazine hydrate, ethanol, reflux, 12h | 70-80 |
| 3 | Functionalization at 5-position | Various conditions | 65-75 |
| 4 | Reaction with thiosemicarbazide | Ethanol, reflux, 4h | 70-85 |
| 5 | Cyclization to thiadiazole | PPE, <85°C | 50-60 |
| Overall yield | 15-25 |
Purification and Characterization
Purification Methods
The purification of this compound typically involves:
- Initial isolation by filtration if the product precipitates from the reaction mixture
- Washing with appropriate solvents to remove impurities
- Column chromatography using silica gel with appropriate solvent systems
- Recrystallization from suitable solvents or solvent mixtures
Based on procedures for similar compounds, effective purification can be achieved by:
Characterization Techniques
Comprehensive characterization of the target compound would typically involve:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)
- Mass spectrometry (preferably high-resolution)
- Infrared (IR) spectroscopy
- Elemental analysis
- X-ray crystallography (if suitable crystals can be obtained)
Expected spectroscopic data would include characteristic signals for the cyclopropyl group (typically 0.8-1.3 ppm in ¹H NMR), ethyl group, pyrazole C-H, and amino group of the thiadiazole ring.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antitumor properties. For example, studies have shown that structural variations in pyrazole derivatives can enhance their antitumor activity by inhibiting tubulin polymerization, which is crucial for cancer cell division . The incorporation of the thiadiazole moiety into the pyrazole framework may contribute to this activity, suggesting potential for developing new anticancer agents.
Antiviral Properties
Thiadiazole derivatives have also been investigated for their antiviral activities. Compounds similar to 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine have been synthesized and tested against various viral strains, showing promising results in vitro . The mechanism of action often involves interference with viral replication processes.
Antimicrobial Activity
The compound's heterocyclic structure allows for interactions with biological targets that can lead to antimicrobial effects. Thiadiazoles are known for their broad-spectrum antimicrobial properties, and compounds derived from them have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria . This suggests a potential role in developing new antibiotics.
Agricultural Science
Pesticide Development
The unique structure of this compound may also lend itself to applications in agrochemicals. Research into similar compounds has revealed their effectiveness as pesticides and herbicides. These compounds can disrupt metabolic pathways in pests or inhibit the growth of unwanted plants, thereby enhancing crop yields .
Material Science
Polymeric Applications
The incorporation of thiadiazole and pyrazole groups into polymers has been explored for creating materials with enhanced thermal stability and mechanical properties. The synthesis of copolymers containing these functional groups can lead to materials suitable for high-performance applications in electronics or coatings .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Discovery of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives | Medicinal Chemistry | Demonstrated promising in vitro anticoronavirus and antitumoral activity. |
| Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Antimicrobial Research | Showed broad-spectrum antimicrobial activity against various bacteria. |
| Synthesis and Bioassay of Novel Substituted Thiadiazoles | Agricultural Science | Highlighted potential as effective pesticides with specific target action against pests. |
Mechanism of Action
The mechanism of action of 5-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
Key differences in substituents significantly alter physicochemical parameters:
*LogP values estimated using ChemDraw software.
Key Observations :
Pharmacological Activities
Anticancer Activity
- 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines show potent PIM1/PIM2 kinase inhibition (IC₅₀: 0.8–5.2 µM), linked to antiproliferative effects in cancer cells .
- Benzimidazole-methylamine bridged derivatives demonstrate moderate activity against breast cancer (MCF-7: IC₅₀ ~12 µM) .
Antiparasitic Activity
- 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine achieves 95% inhibition of Trypanosoma cruzi at 6.2 mmol/L .
- Chlorophenyl-pyrazole analogues (e.g., ) may exhibit similar potency due to electron-withdrawing groups enhancing membrane penetration.
Antimicrobial Potential
- Thiadiazoles with benzylthio substituents (e.g., 5-(benzylthio)-1,3,4-thiadiazol-2-amine) show broad-spectrum antibacterial activity .
Structural Influence on Bioactivity
- Pyrazole vs. Indole Substituents : Pyrazole rings (as in the target compound) favor kinase inhibition, while indole derivatives enhance DNA intercalation .
Biological Activity
5-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a pyrazole moiety, which is known for conferring various biological properties. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways and receptor interactions. Studies suggest that compounds containing the thiadiazole moiety often exhibit antimicrobial, anti-inflammatory, and anticancer properties due to their influence on cellular signaling pathways and enzyme inhibition.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 16 |
| 5-(3-Cyclopropyl-1-ethyl-1H-pyrazol-5-y)-1,3,4-thiadiazol | S. aureus | 18 |
These results indicate promising potential for further development as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. For example:
The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Study on Antimicrobial Effects : A recent study demonstrated that a series of thiadiazole compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of substituent groups in enhancing activity .
- Anticancer Research : Another investigation evaluated the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. The results indicated that modifications to the pyrazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Q. Table 1: Example Reaction Conditions from Thiadiazole Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | KSCN, H₂SO₄ (reflux) | Cyclization to form thiadiazole core |
| 2 | Ethanol, aromatic aldehydes | Functionalization of the thiadiazole ring |
| 3 | Ultrasound, 40–60°C | Accelerate coupling reactions |
Key considerations include solvent choice (e.g., DMF for polar intermediates), temperature control, and purification via recrystallization (ethanol/acetone mixtures) .
Advanced Question: How can structural discrepancies in crystallographic data be resolved for this compound?
Methodological Answer:
X-ray crystallography paired with refinement software is critical:
- Data Collection : Use high-resolution X-ray diffraction (e.g., Bruker X8 Proteum) to obtain accurate unit cell parameters and anisotropic displacement parameters .
- Refinement Tools : Employ SHELXL (for small-molecule refinement) and WinGX (for data processing and visualization) to resolve ambiguities in bond lengths/angles (e.g., resolving dihedral angles between thiadiazole and cyclopropyl groups) .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯N chains) using ORTEP for Windows to visualize packing diagrams .
Q. Example Workflow :
Solve initial structure with SHELXD.
Refine using SHELXL with restraints for disordered moieties.
Validate geometry with WinGX’s PARST and PLATON .
Advanced Question: What strategies optimize the compound’s biological activity against resistant pathogens?
Methodological Answer:
Focus on structure-activity relationship (SAR) studies:
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance antimicrobial potency, as seen in 5-nitrofuran-thiadiazole hybrids (MIC: 3.1–6.2 mmol L⁻¹ against Trypanosoma cruzi) .
- Bioisosteric Replacement : Replace the cyclopropyl group with bulkier substituents (e.g., 4-fluorophenyl) to improve target binding, guided by docking studies .
- In Vitro Assays : Use standardized broth microdilution (CLSI guidelines) to determine MICs against Gram-positive/negative bacteria and fungi .
Q. Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Derivative | Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-Nitrofuran-thiadiazole | T. cruzi | 6.2 | |
| 2-Amino-thiadiazole | S. aureus | 12.5 |
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 265.0824) .
- IR Spectroscopy : Identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹) .
Quality Control : Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress and HPLC (C18 column) for purity assessment (>95%) .
Advanced Question: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., fungal CYP51) .
- ADMET Prediction : Employ SwissADME to optimize logP (target <3) and reduce hepatotoxicity risks .
- QSAR Models : Develop regression models correlating substituent electronegativity with bioactivity (e.g., IC₅₀ vs. Hammett σ constants) .
Q. Example Protocol :
Generate 3D conformers with Open Babel.
Dock into target active site (PDB: 1EA1).
Validate with molecular dynamics (GROMACS) to assess binding stability .
Advanced Question: How to address low yields in cyclization steps during synthesis?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or iodine in KI to accelerate cyclization .
- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining yield (e.g., 80% yield at 100°C, 300 W) .
- Solvent Optimization : Switch from ethanol (polar protic) to DMF (polar aprotic) to stabilize transition states .
Q. Troubleshooting Table :
| Issue | Solution |
|---|---|
| Side products | Use scavengers (molecular sieves) |
| Low purity | Gradient recrystallization (ethanol → acetone) |
| Incomplete cyclization | Increase reaction time to 24h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
